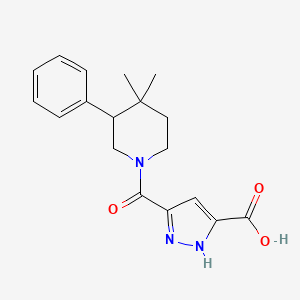
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. This compound is also known by its chemical name, CC-10004, and is a potent inhibitor of cytokine production.
作用機序
The mechanism of action of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide involves the inhibition of cytokine production by blocking the activity of the transcription factor NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CC-10004 can inhibit the proliferation and activation of various immune cells, including T cells, B cells, and macrophages. In addition, CC-10004 has been shown to reduce the production of reactive oxygen species and inhibit the activation of the inflammasome, a key mediator of inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a valuable tool for studying the role of cytokines in various diseases. However, one limitation of using CC-10004 is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines at high concentrations.
将来の方向性
There are several future directions for research on 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide. One area of focus is the development of new derivatives with improved potency and selectivity for specific cytokines. Another direction is the investigation of the potential of CC-10004 as a therapeutic agent for various inflammatory and autoimmune diseases, as well as its potential as an anticancer agent. Finally, there is a need for further research on the mechanism of action of CC-10004 and its effects on various immune cells and signaling pathways.
合成法
The synthesis of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a multi-step process that involves the reaction of 2,6-dichloropyridine with 2-cyanobutanal in the presence of a base to form 4-chloro-N-(1-cyanobutan-2-yl)pyridine-2-carboxaldehyde. This intermediate is then reacted with methylamine and a reducing agent to yield the final product, this compound.
科学的研究の応用
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CC-10004 has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, CC-10004 has been investigated for its potential as an anticancer agent, with studies showing that it can inhibit the growth of various cancer cell lines. In agricultural science, CC-10004 has been studied for its ability to enhance plant growth and protect against various plant pathogens.
特性
IUPAC Name |
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-3-9(4-5-14)16-12(17)11-6-10(13)8(2)7-15-11/h6-7,9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZPTJHWGRWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=NC=C(C(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)

![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)